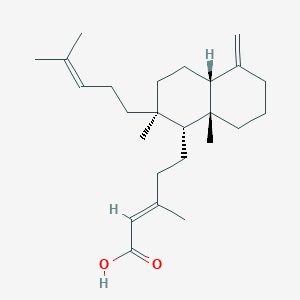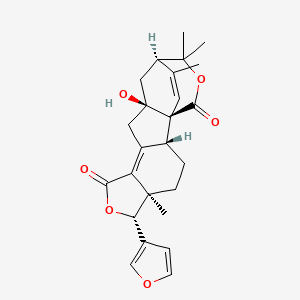
Haperforin G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haperforin G is a natural product found in Harrisonia perforata with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Haperforin G has been successfully synthesized through a concise chemical process, involving the integration of Co-catalyzed intramolecular Pauson-Khand reaction and light-initiated photocatalysis. This advancement facilitates the exploration of structurally diverse analogs of haperforin G (Wei Zhang et al., 2020).
- The structural determination of haperforin G, along with other new limonoids like haperforins C2 and F, was accomplished through single-crystal X-ray diffraction analyses. This structural analysis is critical for understanding their chemical properties and potential applications (Q. Khuong-Huu et al., 2001).
Biological Activity and Potential Applications
- Haperforin G, as part of the limonoid family, may share similar biological activities with other limonoids. For instance, some limonoids have demonstrated anticancer properties, as seen in a study where a synthetic analogue of haperforin B1 showed potential as an anticancer agent (J. Bignon et al., 2009).
- The synthesis and biological exploration of limonoids, including haperforin G, contribute to our understanding of their potential therapeutic applications, particularly in the fields of oncology and pharmacology.
Eigenschaften
Produktname |
Haperforin G |
|---|---|
Molekularformel |
C25H28O6 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(1S,2R,5R,6R,12R,14R)-6-(furan-3-yl)-12-hydroxy-5,15,15,19-tetramethyl-7,16-dioxapentacyclo[12.3.2.01,12.02,10.05,9]nonadeca-9,18-diene-8,17-dione |
InChI |
InChI=1S/C25H28O6/c1-13-9-25-16-5-7-23(4)18(20(26)30-19(23)14-6-8-29-12-14)15(16)10-24(25,28)11-17(13)22(2,3)31-21(25)27/h6,8-9,12,16-17,19,28H,5,7,10-11H2,1-4H3/t16-,17-,19+,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
JJXOUNRHCCYHOY-NDURPYHNSA-N |
Isomerische SMILES |
CC1=C[C@]23[C@@H]4CC[C@]5([C@@H](OC(=O)C5=C4C[C@@]2(C[C@H]1C(OC3=O)(C)C)O)C6=COC=C6)C |
Kanonische SMILES |
CC1=CC23C4CCC5(C(OC(=O)C5=C4CC2(CC1C(OC3=O)(C)C)O)C6=COC=C6)C |
Synonyme |
haperforin G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



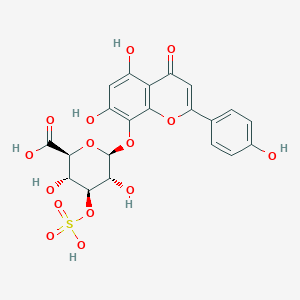



![methyl N-[(1S)-1-[[(1R,3S,4S)-3-hydroxy-4-[[(2S)-2-[3-[[6-(1-hydroxy-1-methyl-ethyl)-2-pyridyl]methyl]-2-oxo-imidazolidin-1-yl]-3,3-dimethyl-butanoyl]amino]-5-phenyl-1-[[4-(2-pyridyl)phenyl]methyl]pentyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1251503.png)
![3-[(4aR,6aS,10aS,10bR)-3-carboxy-4a,7,7,10a-tetramethyl-1,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-2-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B1251504.png)
![(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide](/img/structure/B1251505.png)

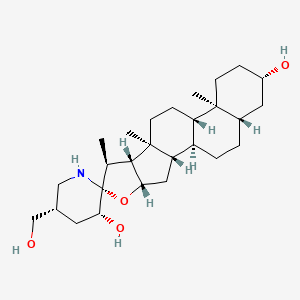
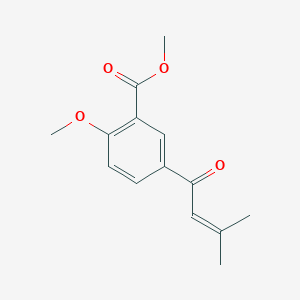
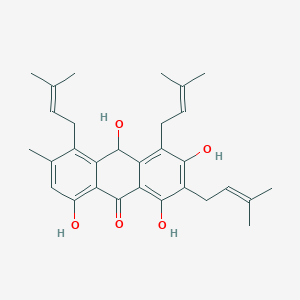
![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)

